Synthetic Yield Advantage in N-Oxide Nitration: 75% vs. Reported Ranges for Non-Methylated Analogs
The nitration of 2-chloro-6-methylpyridine 1-oxide to yield 2-chloro-6-methyl-4-nitropyridine 1-oxide proceeds with a reported yield of 75.0% . This is a quantifiable improvement over the synthesis of the non-methylated analog, 2-chloro-4-nitropyridine 1-oxide, for which yields are generally lower, often reported in the range of 60-70% under comparable nitration conditions . The presence of the 6-methyl group appears to activate the 4-position for electrophilic nitration, resulting in a more efficient and higher-yielding synthetic step.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75.0% yield |
| Comparator Or Baseline | 2-chloro-4-nitropyridine 1-oxide (CAS 14432-16-7): 60-70% yield (typical range) |
| Quantified Difference | 5-15 percentage point increase |
| Conditions | Nitration of 2-chloro-6-methylpyridine 1-oxide with H2SO4/HNO3 at 100°C ; nitration of 2-chloropyridine N-oxide with H2SO4/HNO3 |
Why This Matters
A higher synthetic yield directly translates to lower cost per gram for procurement and more efficient scale-up, making this intermediate economically advantageous for multi-step syntheses.
